2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both a triazole ring and a difluoroethyl group. These features make it a valuable building block in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts, which facilitate the cycloaddition under mild conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions. For instance, a suitable precursor like 2,2-difluoroethyl bromide can be reacted with the triazole derivative to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced ethyl derivatives.
Scientific Research Applications
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential as a pharmacophore means it could be used in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with different regioisomerism.
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-5-carboxylic acid: Another regioisomer with the carboxylic acid group at a different position.
2-(2,2-Difluoroethyl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid.
Uniqueness
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid group on the triazole ring. This unique arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1309951-88-9 |
---|---|
Molecular Formula |
C5H5F2N3O2 |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.